Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC17660142
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16N2O2 |
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Molecular Weight | 220.27 g/mol |
IUPAC Name | ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate |
Standard InChI | InChI=1S/C12H16N2O2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h6-7,10H,2-5,13H2,1H3 |
Standard InChI Key | CWRNOPBVFJGKPC-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC2=C(CCCC2N)N=C1 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
Ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate (molecular formula: ) features a partially hydrogenated quinoline skeleton. The tetrahydroquinoline system consists of a benzene ring fused to a partially saturated pyridine ring, with the amino group (-NH) at position 5 and the ethyl ester (-COOCHCH) at position 3 . The saturated six-membered ring reduces aromaticity compared to fully conjugated quinolines, influencing both reactivity and biological interactions.
The compound’s three-dimensional conformation reveals a boat-like structure for the tetrahydroquinoline system, with the amino and ester groups occupying equatorial positions to minimize steric strain . This spatial arrangement facilitates interactions with biological targets, such as enzyme active sites or DNA grooves.
Physicochemical Properties
Key physicochemical properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Weight | 220.27 g/mol | |
Solubility (Water) | 24.7 µg/mL | |
LogP (Octanol-Water) | 1.82 (predicted) | |
Hydrogen Bond Donors | 1 (NH) | |
Hydrogen Bond Acceptors | 4 (2xN, 2xO) |
The moderate lipophilicity (LogP ~1.82) suggests reasonable membrane permeability, while limited aqueous solubility may necessitate prodrug strategies for pharmaceutical applications .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multi-step protocols, often leveraging cyclization and functionalization reactions. A prominent method involves a three-component cascade reaction using cyclohexanone, ethyl cyanoacetate, and ammonium acetate under reflux conditions . This approach proceeds via enamine intermediate formation, followed by cyclization and oxidation to yield the tetrahydroquinoline core .
An alternative route employs microwave-assisted synthesis, which reduces reaction times from hours to minutes. For example, a one-pot reaction of 3-aminocrotononitrile with ethyl acetoacetate and substituted benzaldehydes under microwave irradiation achieves yields exceeding 70% . This method enhances atom economy and minimizes byproduct formation.
Reactivity and Derivatization
The amino and ester groups serve as key sites for chemical modification:
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Amino Group: Undergoes acylation, alkylation, or Schiff base formation. For instance, reaction with acetyl chloride yields the N-acetyl derivative, enhancing metabolic stability.
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Ester Group: Hydrolysis under acidic or basic conditions produces the corresponding carboxylic acid, which can be further functionalized via amide coupling .
Notably, the tetrahydroquinoline ring can undergo aromatization under oxidative conditions (e.g., DDQ or MnO), converting it to a fully conjugated quinoline system . This transformation is critical for structure-activity relationship (SAR) studies in drug development.
Biological Activities and Mechanisms
Enzyme Modulation
The compound acts as a tyrosine kinase inhibitor, targeting receptors such as EGFR and VEGFR-2. Molecular docking simulations reveal strong binding affinity (-9.2 kcal/mol) to EGFR’s ATP-binding pocket, primarily via hydrogen bonding with Met793 and hydrophobic interactions with Leu718 . This dual kinase inhibition profile positions it as a candidate for antiangiogenic therapies.
Antimicrobial Properties
Preliminary screens indicate moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 128 µg/mL) and fungi (Candida albicans, MIC = 256 µg/mL) . The mechanism likely involves disruption of microbial membrane integrity via electrostatic interactions with phospholipid headgroups .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparing ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate with its 2-amino isomer (CAS 67960-36-5) reveals significant differences:
Property | 5-Amino Isomer | 2-Amino Isomer |
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Solubility | 24.7 µg/mL | 18.2 µg/mL |
EGFR Inhibition (IC) | 0.45 µM | 1.2 µM |
Metabolic Stability (t) | 120 min (human liver microsomes) | 85 min |
The 5-amino derivative’s superior kinase inhibition and stability stem from optimal positioning of the amino group for target engagement .
Functional Group Modifications
Replacing the ester with a carboxylic acid (via hydrolysis) decreases LogP to 0.94 but abolishes anticancer activity, underscoring the ester’s role in cell penetration . Conversely, substituting the amino group with a cyano moiety (as in 2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile) enhances antibacterial potency (MIC = 64 µg/mL).
Research Challenges and Future Directions
Pharmacokinetic Optimization
Despite promising efficacy, the compound’s low oral bioavailability (<20% in rodent models) limits therapeutic utility . Strategies under investigation include:
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Prodrug Design: Masking the ester as a tert-butyl carbonate to improve intestinal absorption.
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Nanoparticle Formulation: Encapsulation in PLGA nanoparticles to enhance aqueous solubility and target tumor tissues.
Target Identification
CRISPR-Cas9 screening and chemoproteomics are being employed to map novel targets beyond kinases. Early data implicate histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs) as potential off-targets, suggesting applications in epigenetic therapy and DNA repair inhibition .
Green Chemistry Approaches
Current efforts focus on replacing toxic solvents (e.g., DMF) with biodegradable ionic liquids in synthesis. Pilot studies using choline chloride-urea deep eutectic solvents have achieved 65% yields with reduced environmental impact .
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